VHL Ligand-Linker Conjugates 17 are specialized chemical compounds designed for use in the development of proteolysis-targeting chimeras (PROTACs). These conjugates consist of a von Hippel-Lindau (VHL) ligand that interacts with the E3 ubiquitin ligase and a linker that connects to the target protein. The primary application of these conjugates is in the synthesis of PROTACs, such as ARD-266, which effectively degrades the androgen receptor, a significant target in cancer therapy. The molecular formula for VHL Ligand-Linker Conjugates 17 is C₃₇H₄₂N₄O₇, with a molecular weight of 654.75 g/mol .
VHL Ligand-Linker Conjugates 17 are classified under E3 ligase ligands, specifically targeting the VHL protein involved in the ubiquitin-proteasome system. This classification places them within a broader category of compounds used in targeted protein degradation strategies, which have gained prominence in drug discovery and development due to their potential to selectively eliminate disease-causing proteins .
The synthesis of VHL Ligand-Linker Conjugates 17 involves several key steps. Initially, a common precursor compound is synthesized using techniques that ensure high yield and purity. For example, HATU (1-Hydroxy-7-azabenzotriazole-1-yl) and HOAT (1-Hydroxy-7-azabenzotriazole) are employed during coupling reactions to form the desired products while minimizing by-products .
The final conjugate is obtained by treating this precursor with 1-cyanocyclopropanecarboxylic acid in the presence of HATU, HOAT, and DIPEA (N,N-Diisopropylethylamine) or acetylimidazole and triethylamine. This method has been shown to yield high-quality products suitable for further biological evaluation .
The molecular structure of VHL Ligand-Linker Conjugates 17 features two distinct domains: an N-terminal β domain that binds substrates like hypoxia-inducible factor 1-alpha (HIF-1α) and an α domain that facilitates interaction with elongin proteins. The structural integrity is crucial for its function as it allows effective binding to the ubiquitin ligase complex .
Data from crystallography studies indicate that the binding site is characterized by aromatic side chains that stabilize interactions with ligands, particularly through hydrogen bonds formed between hydroxyl groups on the ligand and specific amino acids within the VHL protein .
The reactions involving VHL Ligand-Linker Conjugates 17 primarily focus on their ability to form stable complexes with target proteins through ubiquitination processes. The conjugates facilitate the recruitment of E3 ligases to specific substrates, leading to their ubiquitination and subsequent degradation by the proteasome.
The synthesis reactions include amide bond formations and other coupling reactions that are critical for linking the VHL ligand to various targeting moieties. The choice of linkers can significantly influence the efficacy of PROTACs derived from these conjugates, as they can affect cellular permeability and selectivity .
The mechanism of action of VHL Ligand-Linker Conjugates 17 involves their role in targeted protein degradation via the ubiquitin-proteasome pathway. Upon administration, these conjugates bind to specific target proteins through their linker components while simultaneously recruiting VHL to facilitate ubiquitination. This dual action leads to the formation of a ternary complex that promotes substrate recognition by the ubiquitin ligase complex.
Once ubiquitinated, the target protein is directed towards proteasomal degradation, effectively reducing its levels within the cell. This mechanism has been validated through various studies demonstrating significant reductions in target protein abundance upon treatment with PROTACs derived from VHL Ligand-Linker Conjugates 17 .
VHL Ligand-Linker Conjugates 17 are characterized by their stability under specified storage conditions: as a powder at -20°C for three years or in solvent at -80°C for one year. The compound's solubility and stability are critical parameters influencing its usability in biological assays .
In terms of chemical properties, these conjugates exhibit favorable characteristics such as moderate lipophilicity, which aids in cellular uptake while maintaining sufficient solubility for formulation purposes .
VHL Ligand-Linker Conjugates 17 have significant applications in scientific research, particularly in drug discovery aimed at developing targeted therapies for various diseases, including cancer. Their role in PROTAC technology allows researchers to selectively degrade proteins implicated in oncogenesis or other pathological conditions.
These conjugates are also being explored for their potential use in studying cellular mechanisms related to protein homeostasis and signaling pathways, thus providing insights into disease mechanisms and therapeutic interventions .
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 2922-44-3
CAS No.: 33492-32-9
CAS No.: